2-(Octahydro-4H-benzo[b][1,4]thiazin-4-yl)acetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octahydro-4H-benzo[b][1,4]thiazin-4-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,3-benzothiazolium cations with α-haloketones through ring expansion under ultrasonication, employing optimal 5% sodium hydroxide . The reaction conditions, such as temperature and solvent, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-(Octahydro-4H-benzo[b][1,4]thiazin-4-yl)acetic acid can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
2-(Octahydro-4H-benzo[b][1,4]thiazin-4-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It can be used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-(Octahydro-4H-benzo[b][1,4]thiazin-4-yl)acetic acid involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . The compound’s structure allows it to interact with the enzyme’s active site through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives: These compounds also contain the benzothiazine ring system and have been studied for their acetylcholinesterase inhibitory activity.
Thiadiazole Hybrid Compounds: These compounds combine the benzothiazine ring with thiadiazole moieties and have shown promising biological activities.
Uniqueness
2-(Octahydro-4H-benzo[b][1,4]thiazin-4-yl)acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H17NO2S |
---|---|
Molecular Weight |
215.31 g/mol |
IUPAC Name |
2-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]thiazin-4-yl)acetic acid |
InChI |
InChI=1S/C10H17NO2S/c12-10(13)7-11-5-6-14-9-4-2-1-3-8(9)11/h8-9H,1-7H2,(H,12,13) |
InChI Key |
KEHGMPDVUYUSGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)N(CCS2)CC(=O)O |
Origin of Product |
United States |
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